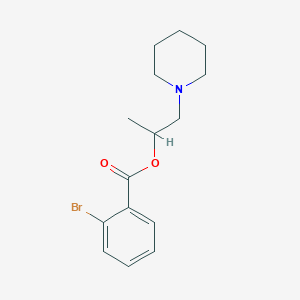
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate, also known as PB-22, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. PB-22 has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for regulating various physiological processes.
Wirkmechanismus
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate acts as a potent agonist of the CB1 and CB2 receptors in the brain. These receptors are responsible for regulating various physiological processes such as pain sensation, appetite, mood, and memory. This compound has been found to have a high affinity for these receptors, which allows it to modulate their activity and produce a range of effects in the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by modulating the activity of the CB1 and CB2 receptors. This compound has also been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise modulation of their activity. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments. However, one limitation of this compound is its potential for abuse and addiction, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate. One area of interest is its potential application in the treatment of neurological disorders such as epilepsy and multiple sclerosis. This compound may also have potential applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Synthesemethoden
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate is synthesized by reacting 2-bromobenzoic acid with 1-(piperidin-1-yl)propan-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then esterified to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been studied for its potential application in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H20BrNO2 |
|---|---|
Molekulargewicht |
326.23 g/mol |
IUPAC-Name |
1-piperidin-1-ylpropan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C15H20BrNO2/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
InChI-Schlüssel |
UTIXDPQFCFTCCB-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)
![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)











